molecular formula C26H22F2N4O2 B6547852 1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 946352-45-0

1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B6547852
CAS No.: 946352-45-0
M. Wt: 460.5 g/mol
InChI Key: RLLRALHTMSRGRQ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a useful research compound. Its molecular formula is C26H22F2N4O2 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.17108228 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

The compound belongs to the class of naphthyridine derivatives, characterized by the presence of fluorophenyl and piperazine moieties. Its molecular formula is C23H22F2N4OC_{23}H_{22}F_2N_4O, with a molecular weight of approximately 426.45 g/mol. The structural features include:

  • Naphthyridine core : Imparts pharmacological properties.
  • Fluorophenyl groups : Enhance lipophilicity and bioactivity.
  • Piperazine ring : Known for its role in various drug interactions.

Anticancer Activity

Research has indicated that compounds similar to the target molecule exhibit significant anticancer properties. For instance, Mannich bases containing piperazine derivatives have shown cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • SK-LU-1 (lung cancer)

In studies, certain derivatives demonstrated IC50 values lower than 2 µg/mL against MCF-7 cells, suggesting potent anticancer activity compared to standard drugs like ellipticine .

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structures have been explored for their potential as:

  • Antidepressants
  • Anxiolytics
  • Antipsychotics

For example, some studies have suggested that piperazine derivatives can act as serotonin receptor modulators, which may contribute to their therapeutic effects in mood disorders .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Various studies have highlighted that naphthyridine derivatives exhibit activity against bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectReference
AnticancerMCF-7 (Breast Cancer)< 2 µg/mL
NeuropharmacologicalSerotonin ReceptorsModulation observed
AntimicrobialVarious Bacterial StrainsEffective at low concentrations

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several naphthyridine derivatives on HepG2 and MCF-7 cell lines. The results indicated that modifications on the piperazine ring significantly influenced the anticancer activity, with specific substitutions leading to enhanced potency.

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of similar compounds, demonstrating their potential as serotonin receptor antagonists. This study provided insights into their possible use in treating anxiety and depression.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O2/c27-20-5-3-18(4-6-20)17-32-24-19(2-1-11-29-24)16-23(26(32)34)25(33)31-14-12-30(13-15-31)22-9-7-21(28)8-10-22/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLRALHTMSRGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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